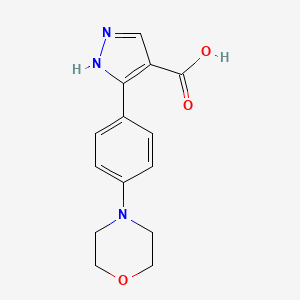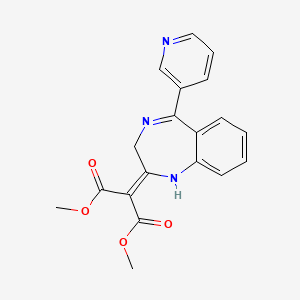![molecular formula C14H17N3O4 B7877248 ethyl 3-(2-ethoxy-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)propanoate](/img/structure/B7877248.png)
ethyl 3-(2-ethoxy-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-ethoxy-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)propanoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyrido[2,3-b]pyrazine core, which is a fused bicyclic system containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-ethoxy-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors to form the pyrido[2,3-b]pyrazine core. This can be achieved through the reaction of 2-aminopyridine derivatives with suitable electrophiles under acidic or basic conditions. The ethoxy and oxo groups are introduced through subsequent functionalization reactions, such as esterification and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction temperatures would be carefully controlled to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-ethoxy-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the ring system.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halogens, alkyl groups, and aryl groups.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-ethoxy-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)propanoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery programs targeting various diseases.
Industry: In materials science, the compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of ethyl 3-(2-ethoxy-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)propanoate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Ethyl 3-(2-ethoxy-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)propanoate can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar fused ring system and are studied for their potential biological activity and applications in medicinal chemistry.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological activity and are used in the development of pharmaceuticals and other bioactive molecules.
Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds:
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 3-(2-ethoxy-3-oxopyrido[2,3-b]pyrazin-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-3-20-11(18)7-9-17-12-10(6-5-8-15-12)16-13(14(17)19)21-4-2/h5-6,8H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBZWXZQTUOVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(N=CC=C2)N(C1=O)CCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,4-dimethylphenyl)-3,4-dimethyl-7-oxo-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]acetic acid](/img/structure/B7877182.png)
![2-Chloro-4-{[(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B7877187.png)

![N-[(3-methylphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7877212.png)
![6-(4-aminophenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7877219.png)



![N-methyl-N-[3-methyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine](/img/structure/B7877236.png)
![5-{3-[(Cyclopropylcarbonyl)amino]phenyl}nicotinic acid](/img/structure/B7877237.png)
![4-allyl-2-ethoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B7877252.png)
![1-[(2-methyl-2,3-dihydro-4H-1,4-benzothiazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B7877256.png)

